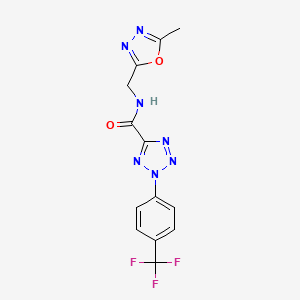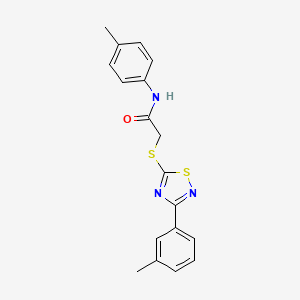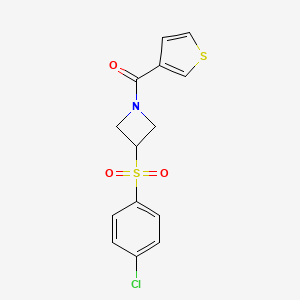
4-(Triazol-2-yl)benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonamide is a compound that features a triazole ring attached to a benzenesulfonamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties .
Applications De Recherche Scientifique
4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonamide has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
The primary target of 4-(Triazol-2-yl)benzenesulfonamide is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammation process, as it is responsible for the biosynthesis of arachidonic acid-derived lipid mediators .
Mode of Action
4-(Triazol-2-yl)benzenesulfonamide interacts with the COX-2 enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX-2 enzyme, it prevents the formation of prostaglandins, which are key mediators in the inflammation process . The downstream effects include a reduction in inflammation and associated symptoms.
Result of Action
The molecular effect of 4-(Triazol-2-yl)benzenesulfonamide’s action is the inhibition of the COX-2 enzyme . This results in a decrease in the production of prostaglandins, leading to a reduction in inflammation. On a cellular level, this can lead to a decrease in the symptoms associated with inflammation, such as pain and swelling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonamide typically involves the formation of the triazole ring followed by its attachment to the benzenesulfonamide group. One common method involves the nucleophilic substitution reaction between 3-amino-1H-1,2,4-triazoles and sulfonyl chloride derivatives . This reaction is usually carried out under magnetic stirring at room temperature in solvents like acetonitrile or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the triazole ring or the benzenesulfonamide moiety.
Reduction: This reaction can reduce the sulfonamide group to an amine.
Substitution: This reaction can replace hydrogen atoms on the triazole ring or the benzene ring with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazole-bearing benzenesulfonamides, such as:
- 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide
- 4-(4-(Hydrazinecarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide
Uniqueness
4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its biological activity and pharmacological properties . Its ability to inhibit COX-2 selectively makes it a promising candidate for further research in anti-inflammatory drug development .
Propriétés
IUPAC Name |
4-(triazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c9-15(13,14)8-3-1-7(2-4-8)12-10-5-6-11-12/h1-6H,(H2,9,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLVKMHELAROPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=CC=N2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxaspiro[5.5]undecan-9-amine](/img/structure/B2421670.png)
![N-[(furan-2-yl)methyl]-9-{[(pyridin-4-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide](/img/structure/B2421672.png)

![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2421677.png)
![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2421679.png)

![4-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2421681.png)
![Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate](/img/structure/B2421683.png)

![N-{3-[Ethyl(3-methylphenyl)amino]propyl}-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B2421685.png)
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2421686.png)
![Ethyl 4-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoate](/img/structure/B2421687.png)
